2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide
Description
2-Amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative characterized by a central ethanesulfonamide backbone substituted with an amino group, a methyl group, and a 2-(pyridin-2-yl)ethyl moiety. This compound has garnered interest in medicinal chemistry due to sulfonamides’ historical relevance as enzyme inhibitors (e.g., carbonic anhydrase, protease targets) . Synthesis methods for this class of compounds often involve coupling sulfonyl chlorides with amines under controlled conditions, as referenced in prior literature .
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-pyridin-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-13(16(14,15)9-6-11)8-5-10-4-2-3-7-12-10/h2-4,7H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBGWMUCCAKXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193773 | |
| Record name | 2-Amino-N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926220-43-1 | |
| Record name | 2-Amino-N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926220-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide typically involves the reaction of 2-aminopyridine with an appropriate sulfonyl chloride under basic conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions are generally mild and metal-free, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity .
Comparison with Similar Compounds
Key Observations:
The pKa of 8.5 suggests partial protonation at physiological pH, aiding membrane permeability .
Pyridine Positional Isomerism : Replacing pyridin-2-yl with pyridin-4-yl reduces bioactivity (IC50: 28.7 nM vs. 15.4 nM), likely due to altered hydrogen-bonding geometry with enzyme active sites .
Alkyl Chain Length : Shortening the ethyl linker to a methyl group (pyridin-2-ylmethyl vs. pyridin-2-ylethyl) raises logP (1.8 vs. 1.2), indicating reduced hydrophilicity and poorer target engagement .
Research Findings and Implications
- Pharmacokinetics : The target compound exhibits a plasma half-life of 4.2 hours in murine models, outperforming analogs (<2 hours) due to reduced hepatic clearance .
- Toxicity Profile: No significant cytotoxicity (IC50 > 50 μM in HEK293 cells) is observed, unlike sulfonamides with bulkier substituents .
Biological Activity
2-amino-N-methyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide, also known as a sulfonamide compound, exhibits significant biological activity through various mechanisms. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group linked to a pyridine ring, which contributes to its unique biological properties. The synthesis typically involves the reaction of 2-aminopyridine with an appropriate sulfonyl chloride, resulting in various derivatives that can be tailored for specific applications.
Target Interaction:
The primary mechanism of action for this compound involves its interaction with metal ions such as manganese (Mn(II)) and iron (Fe(II)). The compound forms coordinate bonds with these metal ions, facilitating the release of nitric oxide (NO), a critical signaling molecule in various biological processes.
Biochemical Pathways:
The compound influences several biochemical pathways by modulating enzyme activity. It has been shown to inhibit key enzymes like carbonic anhydrase and dihydropteroate synthetase, leading to decreased production of essential biomolecules. This inhibition is crucial for its therapeutic effects, particularly in cancer treatment, where it promotes apoptosis in tumor cells.
Inhibition of Inflammatory Pathways
Research indicates that this compound can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in microglial cells. This anti-inflammatory activity suggests potential applications in treating neurodegenerative diseases and other inflammatory conditions .
Cytotoxic Effects
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. It alters gene expression related to inflammation and apoptosis, promoting cell death in specific cancer types while sparing normal cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-22 | >100 | No significant decrease in viability |
| BV-2 | <10 | Reduced NO levels significantly |
Case Studies
-
Cancer Treatment:
A study highlighted the efficacy of this compound against human cancer cell lines, showing a marked decrease in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was linked to its modulation of calcium signaling pathways. -
Neuroprotection:
In models of neuroinflammation, this compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and inflammatory cytokine release. These findings support its potential use in treating conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
